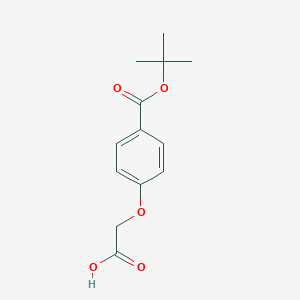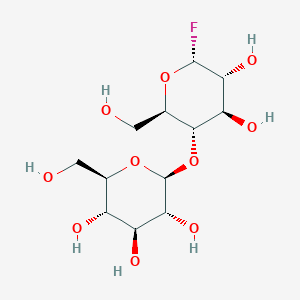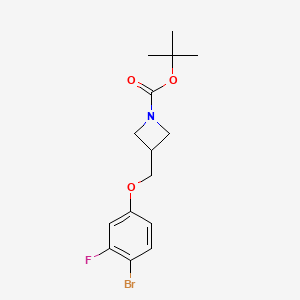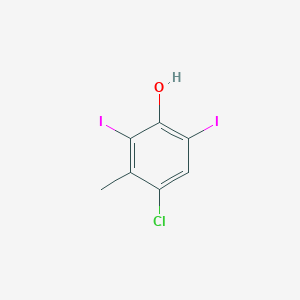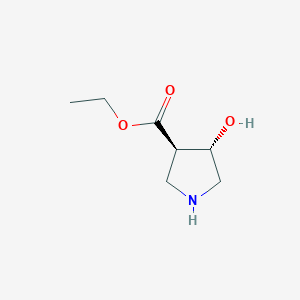
IONONE
Overview
Description
Ionone, specifically alpha-ionone and beta-ionone, are aromatic compounds that belong to the family of rose ketones. These compounds are derived from the degradation of carotenoids and are known for their distinctive violet scent. They are widely used in the fragrance and flavor industries due to their pleasant aroma. Alpha-ionone and beta-ionone are found in various essential oils, including rose oil, and are significant contributors to the aroma of roses .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ionone can be synthesized from citral and acetone through an aldol condensation reaction followed by a rearrangement reaction. The process involves the nucleophilic addition of the carbanion of acetone to the carbonyl group of citral, catalyzed by a base such as calcium oxide . The resulting product, pseudothis compound, is then cyclized in an acidic environment to produce alpha-ionone and beta-ionone .
Industrial Production Methods
In industrial settings, the production of ionones typically involves the same synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of heterogeneous catalysts and controlled reaction environments ensures efficient production of alpha-ionone and beta-ionone .
Chemical Reactions Analysis
Types of Reactions
Alpha-ionone and beta-ionone undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form corresponding alcohols and acids.
Reduction: Reduction reactions can convert ionones to their respective alcohols.
Substitution: Ionones can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and acids are employed in substitution reactions.
Major Products
The major products formed from these reactions include ionone alcohols, this compound acids, and various substituted this compound derivatives .
Scientific Research Applications
Chemistry
In chemistry, ionones are used as intermediates in the synthesis of various organic compounds. They serve as building blocks for the production of more complex molecules.
Biology
Ionones have been studied for their biological activities, including their role as insect attractants and repellents. They are also involved in plant defense mechanisms and contribute to the aroma of various fruits and flowers .
Medicine
Beta-ionone has shown potential in medical research for its anticancer properties. It has been found to inhibit the growth of certain cancer cells and is being explored as a chemopreventive agent .
Industry
In the fragrance and flavor industries, ionones are used extensively to recreate the scent of violets and roses. They are also used in the formulation of perfumes, cosmetics, and food flavorings .
Mechanism of Action
The mechanism of action of ionones involves their interaction with olfactory receptors, particularly OR51E2. This interaction triggers a signaling cascade that leads to the perception of their characteristic scent. In biological systems, beta-ionone can regulate the activity of cell cycle proteins, pro-apoptotic and anti-apoptotic proteins, and inflammatory mediators, contributing to its anticancer and anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Damascones: These are structurally related to ionones and share similar aromatic properties.
Damascenones: Another group of rose ketones with comparable fragrance characteristics.
Carotenoids: Precursors to ionones, these compounds are involved in the biosynthesis of ionones and other related compounds.
Uniqueness
What sets alpha-ionone and beta-ionone apart from similar compounds is their specific scent profile and their significant contribution to the aroma of violets and roses. Their ability to be synthesized from readily available precursors like citral and acetone also makes them unique in terms of production and application .
Properties
IUPAC Name |
(E)-4-(2,6,6-trimethylcyclohexen-1-yl)but-3-en-2-one;(E)-4-(2,6,6-trimethylcyclohex-2-en-1-yl)but-3-en-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C13H20O/c2*1-10-6-5-9-13(3,4)12(10)8-7-11(2)14/h7-8H,5-6,9H2,1-4H3;6-8,12H,5,9H2,1-4H3/b2*8-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNQUZWOWPZQUQF-ONYUMSKCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=O)C.CC1=CCCC(C1C=CC(=O)C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=O)C.CC1=CCCC(C1/C=C/C(=O)C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H40O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


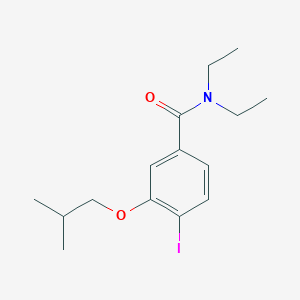
![N-[(3-Iodophenyl)methyl]cyclobutanamine](/img/structure/B8125181.png)
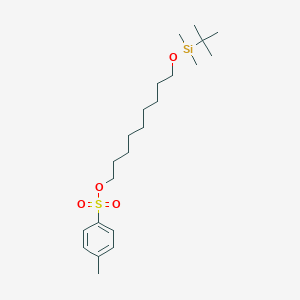
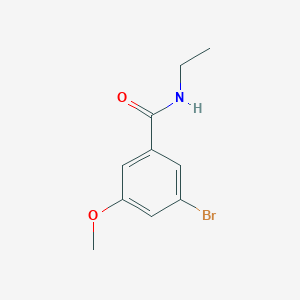
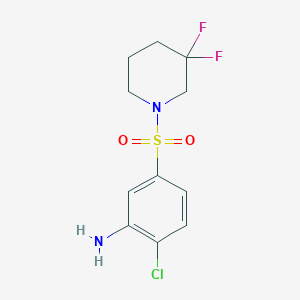
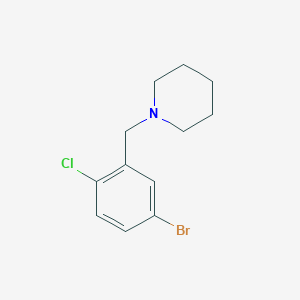
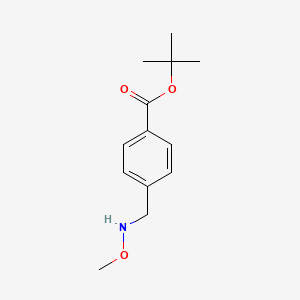

![4-Bromo-1-(2,2-difluoroethyl)-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8125253.png)
